molecular formula C8H6F4O2 B1356510 1,3-Bis(difluoromethoxy)benzene CAS No. 22236-12-0

1,3-Bis(difluoromethoxy)benzene

Cat. No.: B1356510
CAS No.: 22236-12-0
M. Wt: 210.13 g/mol
InChI Key: WKUYZOKJVGOZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of two difluoromethoxy groups attached to a benzene ring at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(difluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxybenzene with difluoromethyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydroxyl groups by difluoromethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The difluoromethoxy groups can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Catalysts such as palladium or nickel are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the difluoromethoxy groups.

Scientific Research Applications

1,3-Bis(difluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-bis(difluoromethoxy)benzene involves its interaction with molecular targets through its difluoromethoxy groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(difluoromethoxy)benzene: Similar structure but with difluoromethoxy groups at the 1 and 4 positions.

    1,3-Dimethoxybenzene: Similar structure but with methoxy groups instead of difluoromethoxy groups.

    1,3-Difluorobenzene: Similar structure but with fluorine atoms instead of difluoromethoxy groups.

Uniqueness

1,3-Bis(difluoromethoxy)benzene is unique due to the presence of difluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it valuable in various applications, particularly in the development of fluorinated compounds for pharmaceuticals and materials science.

Properties

IUPAC Name

1,3-bis(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7(10)13-5-2-1-3-6(4-5)14-8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYZOKJVGOZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537140
Record name 1,3-Bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-12-0
Record name 1,3-Bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22236-12-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(difluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Bis(difluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Bis(difluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Bis(difluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Bis(difluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Bis(difluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.